Bienvenue dans la boutique en ligne BenchChem!

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

Quorum sensing inhibition PqsR antagonist Structure-activity relationship

6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic benzimidazole-2-carbaldehyde derivative featuring a reactive formyl group at the 2-position, a 6-chloro substituent, and an N1-isopropyl group. This compound serves as a critical synthetic intermediate in the discovery of potent Pseudomonas aeruginosa PqsR antagonists, where both the 6-chloro and N1-isopropyl patterns have been shown by X-ray crystallography and SAR to be essential for high-affinity binding to the PqsR coinducer binding domain.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 1253395-05-9
Cat. No. B2531183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
CAS1253395-05-9
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESCC(C)N1C2=C(C=CC(=C2)Cl)N=C1C=O
InChIInChI=1S/C11H11ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-7H,1-2H3
InChIKeyGUPQHVBFJOLHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 1253395-05-9): Strategic Intermediate for PqsR Antagonist Synthesis


6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic benzimidazole-2-carbaldehyde derivative featuring a reactive formyl group at the 2-position, a 6-chloro substituent, and an N1-isopropyl group [1]. This compound serves as a critical synthetic intermediate in the discovery of potent Pseudomonas aeruginosa PqsR antagonists, where both the 6-chloro and N1-isopropyl patterns have been shown by X-ray crystallography and SAR to be essential for high-affinity binding to the PqsR coinducer binding domain [2].

Why Generic Benzimidazole-2-carbaldehyde Scaffolds Cannot Substitute for 6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde


In-class benzimidazole-2-carbaldehyde scaffolds are not interchangeable building blocks for PqsR antagonist synthesis. The 2024 J. Med. Chem. SAR study demonstrated that moving the chlorine atom from position 6 to position 5 (compound 6b) abolished PqsR inhibitory activity entirely, while replacing 6-Cl with CF3 (6d) caused a 7-fold potency loss. Similarly, deviating from the N1-isopropyl group to smaller (methyl, 6a) or larger (neopentyl, 6h; hexyl, 6l) alkyl substituents resulted in 3-fold to 25-fold reductions in potency [1]. Even the positional isomer 7-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde lacks any validated synthetic utility in this therapeutically relevant series. These findings confirm that precise substituent identity and placement are non-negotiable for downstream biological activity.

Quantitative Differentiation of 6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde vs. Close Analogs: An Evidence Guide for Scientific Procurement


6-Chloro Substitution is Essential for PqsR Antagonism: Head-to-Head Comparison with 5-Chloro and 6-CF3 Analogs

In a comprehensive SAR study published in J. Med. Chem. (2024), the 6-chloro-1-methyl analog (6a) displayed an IC50 of 0.21 ± 0.04 μM against the PAO1-L PpqsA-lux transcriptional reporter. Moving the chlorine atom to position 5 (compound 6b) completely abolished activity (NA at 10 μM), while introduction of an additional chlorine (6c) also resulted in no measurable activity. Substitution of 6-Cl with 6-CF3 (6d) led to a 7-fold decrease in potency in PAO1-L and complete loss of activity in PA14 [1]. The study concluded that the 6-chloro substitution pattern is indispensable for maintaining biological activity in this benzimidazole series.

Quorum sensing inhibition PqsR antagonist Structure-activity relationship Anti-virulence

N1-Isopropyl Group is the Optimal Substituent for Potency: Quantitative SAR Across Methyl, Ethyl, Isopropyl, and Bulkier N-Alkyl Chains

The J. Med. Chem. SAR study systematically varied the N1 substituent (R3) across the benzimidazole series. The N1-isopropyl derivative (6f) achieved an IC50 of approximately 70 nM against PAO1-L PpqsA-lux, representing the optimal substituent size. The N1-methyl analog (6a) was ~3-fold less potent (IC50 0.21 μM). Increasing the N1 group beyond isopropyl led to progressive potency loss: neopentyl (6h) and cyclopentyl (6k) showed ~6-fold reduction, hexyl (6l) a 25-fold reduction, and ethyloxymethylbenzene (6m) a 14-fold reduction relative to 6f. The N-methylpiperidyl analog (6r) was completely inactive [1]. X-ray crystallography confirmed that the isopropyl group makes optimal hydrophobic contacts with lipophilic residues Leu207, Leu208, Ile236, and Ile263 in the PqsR ligand binding domain [2].

N-alkyl optimization Lipophilic subpocket PqsR binding affinity Potency ranking

Positional Isomer Discrimination: Why the 7-Chloro Isomer (CAS 1343917-44-1) is Not a Valid Substitute

The 7-chloro positional isomer (CAS 1343917-44-1) is commercially available but has no reported application in any PqsR antagonist series. The J. Med. Chem. study exclusively employed the 6-chloro substitution pattern; no 7-chloro benzimidazole derivative was included, and the closely related 5-chloro isomer (6b) was inactive at 10 μM [1]. Substituting the 6-chloro aldehyde with the 7-chloro isomer introduces uncertainty in the regiochemical outcome of subsequent N-alkylation and coupling reactions, potentially generating inactive products. Furthermore, the 7-chloro isomer lacks the structural validation provided by the PqsR-6f co-crystal structure (PDB 8Q5L), which confirms that the 6-chloro atom resides in close proximity to Thr265 [2].

Positional isomer Regioisomer selectivity Synthetic intermediate Procurement risk

Physicochemical Differentiation: Impact of 6-Chloro Substitution on Lipophilicity (LogP) vs. Des-Chloro Analog

The 6-chloro substituent increases the computed lipophilicity of this compound (XLogP3 = 2.9) relative to the des-chloro analog 1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 339547-40-9, estimated XLogP3 ~2.1) [1]. This ΔLogP of approximately +0.8 is functionally significant: the J. Med. Chem. study demonstrated that the 6-chlorine atom engages in hydrophobic contacts within the PqsR ligand binding pocket, and its replacement with a more lipophilic CF3 group (6d, XLogP3 ~3.5) resulted in a 7-fold potency loss, indicating a narrow lipophilicity tolerance window [2]. The combination of electronic (electron-withdrawing) and steric effects conferred by the 6-chloro group uniquely balances receptor complementarity and synthetic tractability.

Lipophilicity LogP Binding pocket complementarity Medicinal chemistry design

Commercial Sourcing Advantage: Higher Purity and Wider Supplier Network vs. Positional Isomers

The 6-chloro isomer is offered at 98% purity by Leyan (Cat. No. 1399835) and at 95% by AKSci (Cat. No. 4227DH), with additional suppliers including Chemscene (Cat. No. CS-0329165) and CymitQuimica (Ref. 10-F728095) . In contrast, the 7-chloro positional isomer (CAS 1343917-44-1) is available only at 95% purity from AKSci and Fluorochem, with no vendor offering 98% grade . The wider supplier network for the 6-chloro isomer (≥5 verified suppliers) compared to the 7-chloro isomer (2–3 suppliers) translates to lower procurement lead time risk, greater price competition, and more consistent batch-to-batch quality for multi-gram synthesis programs.

Procurement Purity specification Supply chain Benchmarking

Optimal Application Scenarios for 6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde in Drug Discovery and Chemical Biology


Synthesis of PqsR Antagonists as Antibiotic Adjuvants Against Multidrug-Resistant Pseudomonas aeruginosa

This compound is the validated intermediate for constructing the benzimidazole-2-amino headgroup of potent PqsR antagonists such as compound 6f (IC50 = 70 nM). The reactive 2-formyl group enables direct reductive amination or condensation with amine linkers, while the 6-chloro and N1-isopropyl groups pre-install the pharmacophoric features essential for binding the PqsR coinducer domain (PDB 8Q5L) [1]. Programs targeting quorum sensing inhibition in WHO priority pathogens should prioritize this intermediate to avoid the potency losses (3–25-fold) observed with alternative N-alkyl or positional isomers [2].

Structure-Activity Relationship (SAR) Exploration of Benzimidazole-Based Quorum Sensing Inhibitors

The aldehyde handle at the 2-position provides a versatile anchor point for library synthesis via reductive amination, Grignard addition, or Wittig olefination. Because the 6-chloro and N1-isopropyl pattern has been crystallographically validated to occupy the lipophilic subpocket of PqsR (contacts with Leu207, Ile236, Ile263) [1], researchers can confidently diversify at the aldehyde-derived position while retaining core binding affinity. Use of the des-chloro or 5-chloro analogs as starting materials has been shown to abolish or severely diminish activity, making them unsuitable for SAR campaigns [2].

Fragment-Based and Structure-Based Drug Design Targeting the PqsR Ligand Binding Domain

The co-crystal structure of compound 6f bound to the PqsR coinducer binding domain (PDB 8Q5L, resolution 2.90 Å) provides atomic-level validation of the binding pose of the 6-chloro-1-isopropyl-benzimidazole core [1]. Computational chemists can use this compound as a starting fragment for docking studies, pharmacophore modeling, and molecular dynamics simulations, with the confidence that the chloro and isopropyl substituents are precisely positioned for productive binding interactions. The 7-chloro isomer lacks any co-crystal structure, precluding analogous structure-based design.

Development of Antibiotic Adjuvant Therapies for Cystic Fibrosis-Associated P. aeruginosa Infections

Compound 6f, synthesized from this aldehyde intermediate, demonstrated significant inhibition of pyocyanin and 2-alkyl-4(1H)-quinolone production in P. aeruginosa CF clinical isolates at submicromolar concentrations, and enhanced the efficacy of ciprofloxacin and tobramycin against biofilms [1]. For translational programs developing adjunctive anti-virulence therapies for chronic P. aeruginosa lung infections, this intermediate is the entry point to a chemically validated and biologically characterized lead series with established in vitro efficacy and preliminary PK profiling [2].

Quote Request

Request a Quote for 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.